molecular formula C11H8F2OS B7871028 (3,4-Difluorophenyl)(thiophen-2-yl)methanol

(3,4-Difluorophenyl)(thiophen-2-yl)methanol

Cat. No.: B7871028
M. Wt: 226.24 g/mol
InChI Key: SNOOUWVFYNZMLC-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a thiophene ring linked to a 3,4-difluorophenyl group via a hydroxymethyl bridge. The compound’s molecular formula is C₁₁H₈F₂OS, with a molecular weight of 226.24 g/mol (CAS: 1249018-33-4) . The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, while the thiophene sulfur contributes to π-electron delocalization. This structural combination may influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

(3,4-difluorophenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2OS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOOUWVFYNZMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is (3,4-difluorophenyl)(thiophen-2-yl)methanone.

    Reduction: The major product is this compound.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,4-diaminophenyl)(thiophen-2-yl)methanol.

Scientific Research Applications

(3,4-Difluorophenyl)(thiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(thiophen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and thiophene moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(2,6-Difluorophenyl)(thiophen-2-yl)methanol
  • Structure : Differs in fluorine substitution (2,6- vs. 3,4-difluorophenyl).
  • Despite identical molecular weight (226.24 g/mol), the spatial arrangement may affect crystal packing or binding to biological targets .

Heterocycle Variants

(5-(3,4-Difluorophenyl)-1,3,4-oxadiazole-2-yl)(pyridin-2-yl)methanol (Compound 4g)
  • Structure : Replaces thiophene with a 1,3,4-oxadiazole ring.
  • Impact : The oxadiazole introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. This increases solubility but may reduce metabolic stability compared to thiophene. Molecular weight is 274.21 g/mol .
[2-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-4-yl]methanol
  • Structure : Features a thiazole ring instead of thiophene.
  • Impact : Thiazole’s electron-deficient nature alters reactivity. The trifluoromethyl group further increases lipophilicity (259.24 g/mol ) compared to the target compound .

Functional Group Modifications

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine
  • Structure : Substitutes hydroxyl with an amine group.
  • However, the absence of a hydroxyl group eliminates hydrogen-bond donor capacity .
thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol
  • Structure : Replaces 3,4-difluorophenyl with a 3-trifluoromethoxyphenyl group.
  • Impact : The trifluoromethoxy group is bulkier and more electron-withdrawing, increasing molecular weight (274.26 g/mol ) and lipophilicity. This may enhance blood-brain barrier penetration .

Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility
(3,4-Difluorophenyl)(thiophen-2-yl)methanol C₁₁H₈F₂OS 226.24 ~2.5 (estimated) Low
(2,6-Difluorophenyl)(thiophen-2-yl)methanol C₁₁H₈F₂OS 226.24 ~2.5 Low
thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol C₁₂H₉F₃O₂S 274.26 ~3.8 Very low
Compound 4g (oxadiazole derivative) C₁₃H₈F₂N₂O₂ 274.21 ~1.9 Moderate

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

(3,4-Difluorophenyl)(thiophen-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a thiophen-2-yl methanol moiety. The presence of fluorine atoms and the thiophene ring significantly influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity Overview

The biological activities reported for this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Investigations have indicated potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Studies

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Testing : In vitro studies have shown that the compound inhibits cell proliferation in cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 5 to 15 µM .
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HCT1168Cell cycle arrest at G2/M phase

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties:

  • Bacterial Strains Tested : The compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Studies

The anti-inflammatory potential has been assessed through various assays:

  • Cytokine Production : The compound reduced TNF-alpha production in LPS-stimulated macrophages by approximately 70% at a concentration of 10 µM .

Case Studies

  • Case Study on Cancer Treatment : A study involving the use of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
  • Case Study on Infection Management : A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains, demonstrating promising results in reducing infection severity.

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